Isradipine-d3

Vue d'ensemble

Description

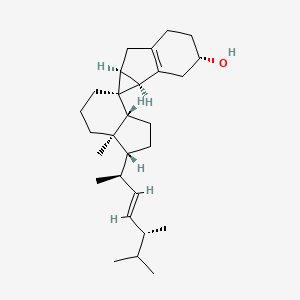

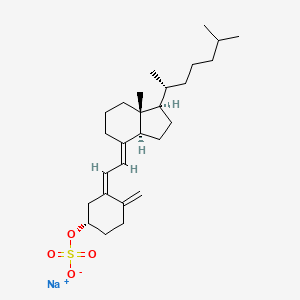

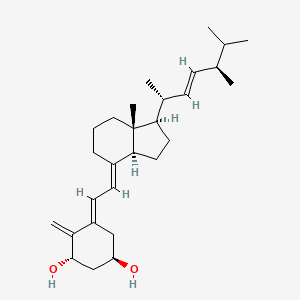

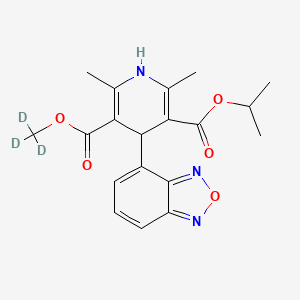

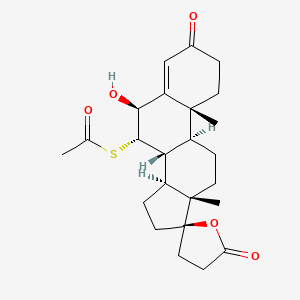

Isradipine-d3 is a deuterium-labeled analogue of Isradipine . It is a 2,4-dihydropyridine and a selective agonist of L-type Ca2+ channels . Research has indicated that Isradipine has anti-atherosclerotic effects in animals and improves endothelium-mediated nitric oxide (NO)-dependent vasodilation in vitro .

Synthesis Analysis

Isradipine was chosen as a model drug due to its low solubility, photo-instability, and short elimination half-life . The physicochemical properties of the inclusion complexes were examined using differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FT-IR) .

Molecular Structure Analysis

The molecular weight of Isradipine-d3 is 374.41 and the molecular formula is C19H18D3N3O5 .

Chemical Reactions Analysis

Isradipine-d3 is a deuterium-labeled analogue of Isradipine . Isradipine is a 2,4-dihydropyridine, selective agonist of L-type Ca2+ channels . Research has indicated that Isradipine has anti-atherosclerotic effects in animals and improves endothelium-mediated nitric oxide (NO)-dependent vasodilation in vitro .

Physical And Chemical Properties Analysis

Isradipine-d3 is a yellow, fine crystalline powder which is odorless or has a faint characteristic odor . It is practically insoluble in water (<10 mg/L at 37ºC), but is soluble in ethanol and freely soluble in acetone, chloroform, and methylene chloride .

Applications De Recherche Scientifique

Enhancement of Dissolution Rate

Isradipine-d3 has been used in studies aiming to enhance the dissolution rate of the drug. This is achieved by complexing Isradipine with hydroxypropyl-beta-cyclodextrin (HP-β-CD) using the solvent co-evaporation technique. This results in an Isradipine inclusion complex with increased solubility .

Avoidance of First-Pass Metabolism

Another application of Isradipine-d3 is in the development of oral fast dissolving films (OFDFs). These films are designed to dissolve immediately on the tongue or in the oral cavity, allowing the drug to be absorbed immediately and enter the blood without experiencing hepatic first-pass degradation .

Enhanced Transdermal Delivery

Isradipine-d3 has also been used in the development of invasomes for enhanced transdermal delivery against hypertension. Invasomes are vesicular systems that contain terpenes, which have the ability to disrupt the stratum corneum, thereby enhancing the permeation of the drug .

Hypertension Management

The antihypertensive effect of Isradipine-d3 has been studied extensively. In one study, Isradipine invasomes were found to be effective in reducing blood pressure by virtue of better permeation through rat skin .

Nanostructured Lipid Carriers

Isradipine-d3 has been used in the formulation of nanostructured lipid carriers (NLCs). The aim of this application is to enhance the oral bioavailability of Isradipine and prolong its antihypertensive effect .

Myocardial Infarction Treatment

The efficacy of Isradipine-d3 in the treatment of myocardial infarction has been evaluated. This is achieved by formulating Isradipine-d3 into NLCs and evaluating their effect in isoproterenol-induced myocardial infarction in rats .

Safety And Hazards

Isradipine-d3 is toxic if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, not to breathe dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

3-O-propan-2-yl 5-O-(trideuteriomethyl) 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJIYCCIJYRONP-VPYROQPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662045 | |

| Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isradipine-d3 | |

CAS RN |

1189959-59-8 | |

| Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)